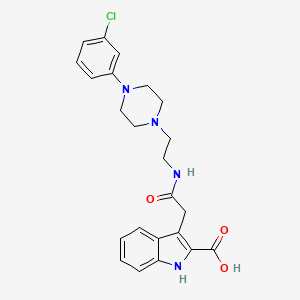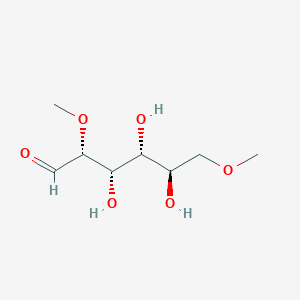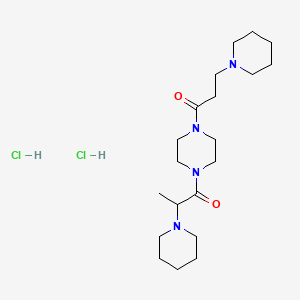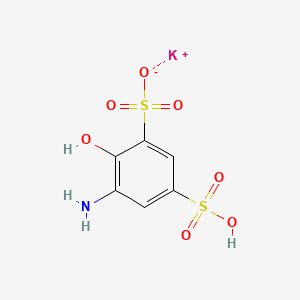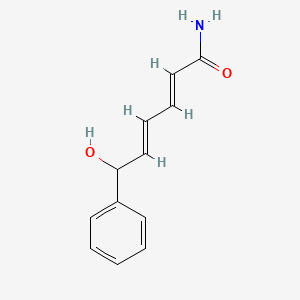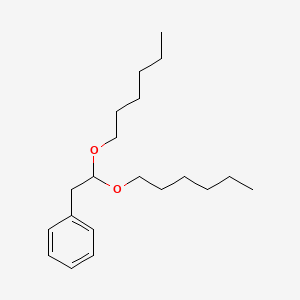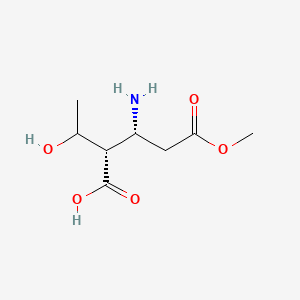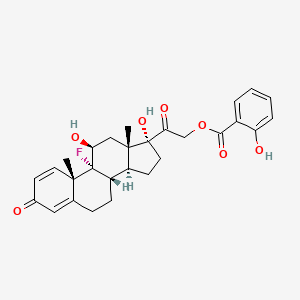
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-salicylate is a synthetic corticosteroid compound. It is structurally related to other corticosteroids and is used for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in medical and scientific research due to its potent biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-salicylate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Fluorination: Introduction of the fluorine atom at the 9-alpha position.
Hydroxylation: Addition of hydroxyl groups at the 11-beta, 17-alpha, and 21 positions.
Salicylation: Esterification of the 21-hydroxyl group with salicylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-salicylate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-salicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic uses in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding initiates a cascade of events leading to the modulation of gene expression. The primary molecular targets include inflammatory cytokines, enzymes involved in the inflammatory response, and other proteins that regulate immune function. The pathways involved are complex and include both genomic and non-genomic mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Betamethasone: 9alpha-Fluoro-16beta-methyl-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione.
Dexamethasone: 9alpha-Fluoro-16alpha-methyl-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione.
Prednisolone: 11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione.
Uniqueness
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-salicylate is unique due to the presence of the salicylate ester at the 21 position, which can enhance its anti-inflammatory properties and alter its pharmacokinetic profile compared to other corticosteroids.
Propriétés
Numéro CAS |
68497-93-8 |
|---|---|
Formule moléculaire |
C28H31FO7 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C28H31FO7/c1-25-11-9-17(30)13-16(25)7-8-20-19-10-12-27(35,26(19,2)14-22(32)28(20,25)29)23(33)15-36-24(34)18-5-3-4-6-21(18)31/h3-6,9,11,13,19-20,22,31-32,35H,7-8,10,12,14-15H2,1-2H3/t19-,20-,22-,25-,26-,27-,28-/m0/s1 |
Clé InChI |
FCSHKGYSUMKFNH-ZNLJJCQFSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC=CC=C4O)O)CCC5=CC(=O)C=C[C@@]53C)F)O |
SMILES canonique |
CC12CC(C3(C(C1CCC2(C(=O)COC(=O)C4=CC=CC=C4O)O)CCC5=CC(=O)C=CC53C)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


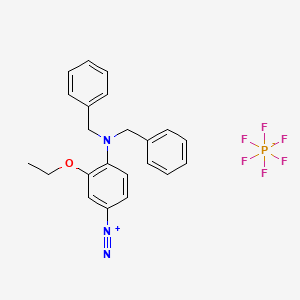
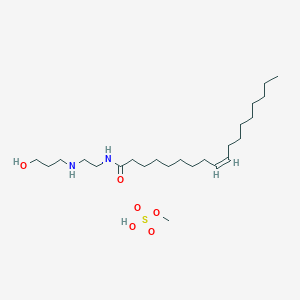
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
